3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazolo-thiadiazole core, a chlorobenzyl group, and a pyrazolylmethyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method involves the reaction of 2-chlorobenzyl chloride with 1H-pyrazole-1-carboxaldehyde to form an intermediate, which is then reacted with 4-amino-5-mercapto-1,2,4-triazole under reflux conditions to yield the final product . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions usually occur in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways, such as those involved in cell division and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
- 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[1,5-a][1,3,4]thiadiazole
- 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-c][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11ClN6S |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-(pyrazol-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H11ClN6S/c15-11-5-2-1-4-10(11)8-12-17-18-14-21(12)19-13(22-14)9-20-7-3-6-16-20/h1-7H,8-9H2 |
InChI Key |
UXKQWEOTYBUZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C3N2N=C(S3)CN4C=CC=N4)Cl |
Origin of Product |
United States |
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